2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol
Description
2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol is a complex organic compound that features a phenol group substituted with methoxy and amino groups, along with an oxazole and thiadiazole ring system
Properties
IUPAC Name |
2-methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-18(8-9-3-4-12(20-2)11(19)7-9)14-16-15-13(22-14)10-5-6-21-17-10/h3-7,19H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANYIRAWVCHTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC)O)C2=NN=C(S2)C3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol typically involves multi-step organic reactions. One common approach includes:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the thiadiazole ring: This step often involves the reaction of thiosemicarbazide with a suitable electrophile.
Coupling reactions: The oxazole and thiadiazole rings are then coupled with the phenol derivative using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone derivative under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenol derivatives.
Scientific Research Applications
2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Used in the development of novel polymers and materials with unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in microbial growth, cancer cell proliferation, and inflammatory pathways.
Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]benzene
- 2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]aniline
Uniqueness
2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of oxazole and thiadiazole rings with a phenol group makes it a versatile compound for various applications.
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